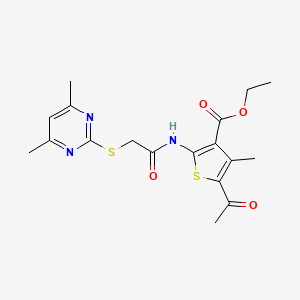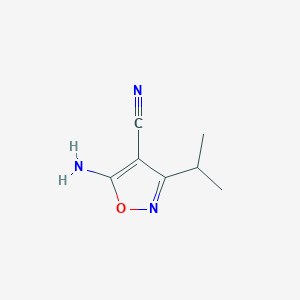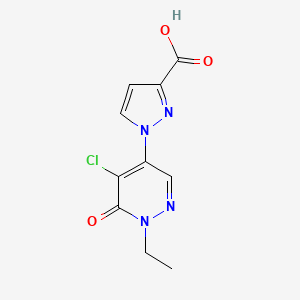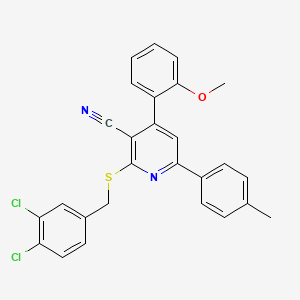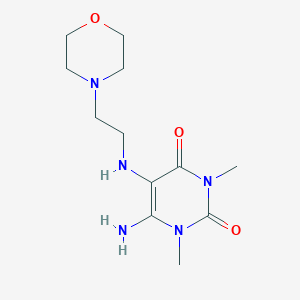![molecular formula C6H4BrClN2O B11774233 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that contains both bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate in a solvent like chloroform . This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, including antimicrobial and anticancer activities.
Material Science: The compound is explored for its potential use in the development of new materials, such as electroluminescent materials for OLED devices.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, some derivatives of imidazo[2,1-b][1,3]oxazine have been shown to inhibit enzymes like factor IXa, which is involved in blood coagulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but contain sulfur instead of oxygen.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo core but are fused with a pyridine ring.
Uniqueness
6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C6H4BrClN2O |
|---|---|
Poids moléculaire |
235.46 g/mol |
Nom IUPAC |
6-bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-3-10-2-1-9-6(10)11-5(4)8/h1-2H,3H2 |
Clé InChI |
OQHTXCAHDHQELK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(OC2=NC=CN21)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


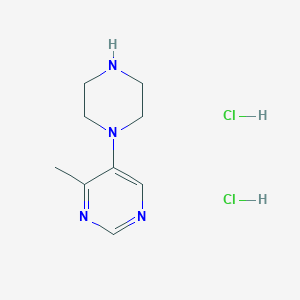

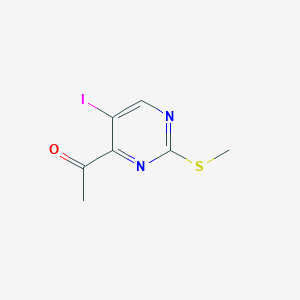
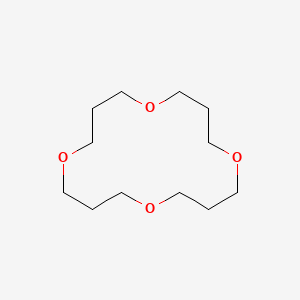
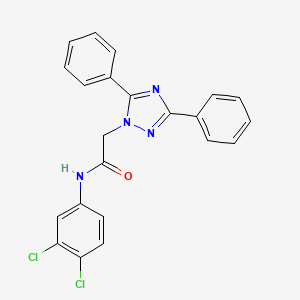
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)


![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
